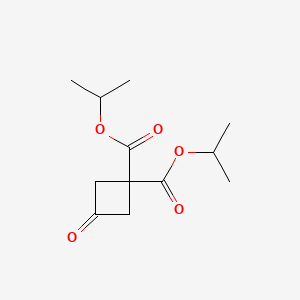

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Übersicht

Beschreibung

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol. It is a colorless liquid primarily used in organic synthesis as an intermediate for the synthesis of other organic compounds. Additionally, it serves as a non-acidic solvent in organic synthesis, coatings, and coatings .

Vorbereitungsmethoden

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate can be synthesized through the esterification of cyclobutanedione and isopropanol. This reaction is typically carried out under an inert atmosphere and catalyzed under basic conditions . The industrial production methods involve similar processes, ensuring the reaction conditions are optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be utilized in biochemical studies to understand various biological processes.

Industry: It serves as a solvent and intermediate in the production of coatings and other industrial products.

Wirkmechanismus

The mechanism by which Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s ester functional groups allow it to participate in esterification and hydrolysis reactions, influencing various biochemical pathways. Its molecular structure enables it to interact with specific enzymes and receptors, modulating their activity and leading to desired chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate can be compared with similar compounds such as:

- Diethyl 3-oxocyclobutane-1,1-dicarboxylate

- Dimethyl 3-oxocyclobutane-1,1-dicarboxylate

- Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

These compounds share similar structural features but differ in their ester groups and functional properties. This compound is unique due to its specific ester groups, which influence its reactivity and applications .

Biologische Aktivität

Overview

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula . It features a cyclobutane ring and is recognized for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and its implications in various research fields.

This compound can be synthesized through the reaction of cyclobutanone with diisopropyl malonate in the presence of a base such as sodium methoxide. The synthesis involves several steps, including the formation of intermediates that are subsequently hydrolyzed to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or altering receptor functions. This modulation can affect various biochemical pathways, which may lead to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, thus preventing substrate interaction.

- Receptor Modulation : It may alter receptor functions by interacting with binding sites, influencing signal transduction pathways.

Cytotoxicity

Research has demonstrated the cytotoxic effects of this compound on various cancer cell lines. In vitro studies have shown that this compound exhibits selective toxicity towards malignant cells while having reduced effects on normal cells.

| Cell Line | IC50 (µg/mL) | Cell Viability (%) |

|---|---|---|

| HepG2 (liver cancer) | 42 | 67.7 |

| MCF-7 (breast cancer) | 100 | 78.14 |

| HaCaT (normal keratinocyte) | >250 | 82.23 |

| NIH 3T3 (normal fibroblast) | >500 | 96.11 |

This data indicates that this compound is significantly more toxic to cancerous cells compared to non-cancerous cells, suggesting its potential as an anticancer agent .

Case Studies

A notable study evaluated the cytotoxicity of this compound against various human cancer cell lines using the MTT assay. The results highlighted significant morphological changes in treated cancer cells, indicative of apoptosis. Cells treated with concentrations above 50 µg/mL exhibited characteristics such as cell rounding and membrane blebbing, which are typical features of apoptotic cells .

Applications in Research

This compound has several applications in scientific research:

- Medicinal Chemistry : Its structure allows for modifications that can lead to novel therapeutic agents.

- Biochemical Research : It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.

- Cancer Research : Given its selective cytotoxicity towards cancer cells, it is investigated for potential use in cancer therapies.

Eigenschaften

IUPAC Name |

dipropan-2-yl 3-oxocyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHVVNMAISCDLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(=O)C1)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.